Cas no 96-22-0 (3-Pentanone)

3-Pentanone, also known as diethyl ketone (CAS 96-22-0), is a clear, colorless liquid with a characteristic acetone-like odor. As a symmetrical ketone, it exhibits favorable solvent properties, including moderate polarity, low viscosity, and good miscibility with common organic solvents. Its balanced evaporation rate makes it suitable for applications requiring controlled drying, such as coatings and adhesives. 3-Pentanone is also utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. With a relatively high boiling point (102°C) and stable chemical structure, it offers reliable performance in industrial processes. Proper handling is advised due to its flammability and potential irritant effects.
3-Pentanone structure
3-Pentanone structure
Product name:3-Pentanone
CAS No:96-22-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00009320
CID:34843
PubChem ID:7288

3-Pentanone Chemical and Physical Properties

Names and Identifiers

    • 3-Pentanone
    • Diethyl ketone
    • (C2H5)2CO
    • 1,3-Dimethylacetone
    • 3-Oxopentane
    • 3-Pentanon
    • DEK
    • Diathylketon
    • Diethylcetone
    • diethylcetone(french)
    • 3-Pentanoneneat
    • 2-Butanol,4,4-dimethoxy-2-methyl
    • 3-hydroxy-3-methylbutana
    • 3-hydroxy-isovaleraldehyd dimethyl acetale
    • 3-hydroxy-isovaleraldehyde dimethyl acetal
    • 3-PENTANOL
    • 4,4-Dimethoxy-2-methyl-2-butanol
    • DIETHYL KETONE (3-PENTANONE)
    • DIETHYL KETONE FOR SYNTHESIS
    • dimethyl acetal of 3-hydroxyisovaleric aldehyde
    • dimethylacetone
    • ethyl ketone
    • PENTANONE (3-) (AKA DEK)
    • Propione
    • Metacetone
    • Methacetone
    • NSC 8653
    • ZED 2EK
    • 3-Pentanone,98%
    • MDL: MFCD00009320
    • Inchi: 1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
    • InChI Key: FDPIMTJIUBPUKL-UHFFFAOYSA-N
    • SMILES: O=C(CC)CC
    • BRN: 635749

Computed Properties

  • Exact Mass: 86.07320
  • Monoisotopic Mass: 86.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 41.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 0.9
  • Molecular Weight: 86.13
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Colorless liquid with acetone smell. [1]
  • Density: 0.813 g/mL at 25 °C(lit.)
  • Melting Point: −42 °C (lit.)
  • Boiling Point: 102°C(lit.)
  • Flash Point: Fahrenheit: 44.6 ° f
    Celsius: 7 ° c
  • Refractive Index: n20/D 1.392(lit.)
  • PH: 6.2 (50g/l, H2O, 20℃)
  • Solubility: water: slightly soluble
  • Water Partition Coefficient: 50 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Highly flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, reducing agents, strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 1.37550
  • Refractive Index: Index of refraction: 1.3905 at 25 °C/D
  • Odor: Acetone odor
  • Solubility: It is slightly soluble in water, miscible in ethanol, diethyl ether, and soluble in acetone. [15]
  • Vapor Pressure: 20 mmHg ( 28 °C)
    28.1 mmHg ( 20 °C)
  • Relative Polarity: 0.265
  • Merck: 3121
  • FEMA: 2691

3-Pentanone Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H335,H336
  • Warning Statement: P210,P261
  • Hazardous Material transportation number:UN 1156 3/PG 2
  • WGK Germany:1
  • Hazard Category Code: 11-37-66-67
  • Safety Instruction: S9-S16-S25-S33
  • RTECS:SA8050000
  • Hazardous Material Identification: F Xi
  • HazardClass:3
  • PackingGroup:II
  • Explosive Limit:1.6-7.7%(V)
  • Risk Phrases:R11; R37; R66; R67
  • TSCA:Yes
  • Safety Term:3
  • Toxicity:LD50 orally in rats: 2.1 g/kg, Smyth et al., Arch. Ind. Hyg. Occup. Med. 10, 61 (1954)
  • Packing Group:II
  • Storage Condition:room temp

3-Pentanone Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-Pentanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P273600-50g
3-Pentanone
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Enamine
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pentan-3-one
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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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100ml
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0061-25ML
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25ml
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815624-1L
3-Pentanone
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¥1,099.00 2022-10-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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3-Pentanone, 99%
96-22-0 99%
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Life Chemicals
F0001-2290-1g
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥1028.1 2022-02-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P103792-25ml
3-Pentanone
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3-Pentanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cerium sulfate (Ce2(SO4)3) ,  Barium bromate Solvents: Acetonitrile ,  Water ;  3.3 h, reflux
Reference
Cerium(III) bromate as a new reagent in oxidation of organic compounds
Shaabani, Ahmad; Lee, Donald G., Synthetic Communications, 2003, 33(11), 1845-1854

Production Method 2

Reaction Conditions
1.1 Catalysts: 2135863-90-8 Solvents: Water ;  5 min, 80 °C
Reference
Mononuclear ruthenium and osmium complexes with a bicyclic guanidinate ligand: synthesis and catalytic behavior in olefin isomerization processes
Gamez-Rivera, Sebastian A.; Francos, Javier; Borge, Javier; Cadierno, Victorio, European Journal of Inorganic Chemistry, 2017, 2017(35), 4138-4146

Production Method 3

Reaction Conditions
1.1 Catalysts: [N′-(4-Bromophenyl)-N,N′′-bis(1-methylethyl)guanidinato-κN,κN′′]chloro[(1,2,3,4,… Solvents: Tetrahydrofuran ;  20 min, 80 °C
Reference
Ruthenium(II) Arene Complexes with Asymmetrical Guanidinate Ligands: Synthesis, Characterization, and Application in the Base-Free Catalytic Isomerization of Allylic Alcohols
Garcia-Alvarez, Rocio; Suarez, Francisco J.; Diez, Josefina; Crochet, Pascale; Cadierno, Victorio; et al, Organometallics, 2012, 31(23), 8301-8311

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform-d ;  8 h, rt
Reference
Controlling Surface Ligand Density and Core Size of Alkanethiolate-Capped Pd Nanoparticles and Their Effects on Catalysis
Gavia, Diego J.; Shon, Young-Seok, Langmuir, 2012, 28(40), 14502-14508

Production Method 5

Reaction Conditions
1.1 Solvents: Water ;  pH 6.5, 25 °C
Reference
NADPH-dependent enone reductase from Kluyveromyces lactis and use in enzymic synthesis of saturated ketones from α,β-unsaturated ketones
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Tetrahydrofuran
Reference
1,5-dihydro-3H-2,4-benzodioxepine as a novel carbonyl protecting group
Machinaga, Nobuo; Kibayashi, Chihiro, Tetrahedron Letters, 1989, 30(31), 4165-8

Production Method 7

Reaction Conditions
1.1 Reagents: Silica ,  Periodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  6 h, rt
Reference
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Production Method 8

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Catalysts: Bismuthonium, triphenyl(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Toluene-d8 ;  3 h, rt
Reference
Selective oxidation of alcohols with bismuthonium salts under mild conditions
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Cesium carbonate ,  Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  15 min, 75 °C
Reference
Bis(allyl)-Ruthenium(IV) Complexes as Highly Efficient Catalysts for the Redox Isomerization of Allylic Alcohols into Carbonyl Compounds in Organic and Aqueous Media: Scope, Limitations, and Theoretical Analysis of the Mechanism
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Varela-Alvarez, Adrian; Sordo, Jose A., Journal of the American Chemical Society, 2006, 128(4), 1360-1370

Production Method 10

Reaction Conditions
1.1 Catalysts: 2306758-01-8 Solvents: Acetonitrile-d3 ;  8 h, rt
Reference
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Production Method 11

Reaction Conditions
1.1 Catalysts: Bis[(1,2,3,4,5-η)-3-[[bis(1-methylethyl)amino][(diphenylphosphino-κP)imino]methy… Solvents: Tetrahydrofuran ;  20 min, 80 °C
Reference
Tethered η5-Oxocyclohexadienyl Piano-Stool Ruthenium(II) Complexes: A New Class of Catalysts?
Kechaou-Perrot, Manel; Vendier, Laure; Bastin, Stephanie; Sotiropoulos, Jean-Marc; Miqueu, Karinne; et al, Organometallics, 2014, 33(22), 6294-6297

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Ruthenium(1+), (η6-benzene)dichloro(1-methyl-3,5-diaza-1-azonia-7-phosphatricycl… Solvents: Tetrahydrofuran ;  45 min, 75 °C
Reference
Catalytic isomerization of allylic alcohols promoted by complexes [RuCl2(η6-arene)(PTA-Me)] under homogeneous conditions and supported on Montmorillonite K-10
Menendez-Rodriguez, Lucia; Crochet, Pascale; Cadierno, Victorio, Journal of Molecular Catalysis A: Chemical, 2013, 366, 390-399

Production Method 13

Reaction Conditions
1.1 Catalysts: Osmium(1+), bis(acetonitrile)[(1,2,3,4,5-η)-1-[2-(methylamino-κN)ethyl]-2,4-cycl… Solvents: THF-d8 ;  92 min, 60 °C
Reference
Redox Isomerization of Allylic Alcohols Catalyzed by Osmium and Ruthenium Complexes Containing a Cyclopentadienyl Ligand with a Pendant Amine or Phosphoramidite Group: X-ray Structure of an η3-1-Hydroxyallyl-Metal-Hydride Intermediate
Batuecas, Maria; Esteruelas, Miguel A.; Garcia-Yebra, Cristina; Onate, Enrique, Organometallics, 2010, 29(9), 2166-2175

Production Method 14

Reaction Conditions
1.1 Catalysts: Cesium carbonate ,  Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  15 min, 75 °C
Reference
Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV): a highly efficient catalyst for the isomerization of allylic alcohols into carbonyl compounds in organic and aqueous media
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose, Chemical Communications (Cambridge, 2004, (2), 232-233

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium bromide ,  Hydrogen peroxide ,  Cerium nitrate, Ce(NO3)3, hexahydrate Solvents: Acetonitrile ,  Water ;  65 - 70 °C; cooled
Reference
Oxidation of alkanols with a CeIII-LiBr-H2O2 system
Nikishin, G. I.; Sokova, L. L.; Kapustina, N. I., Russian Chemical Bulletin, 2009, 58(11), 2402-2403

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1-[[(1,1-dimethylethyl)thio]methyl]-2-(di… Solvents: Isopropanol ;  45 h, rt
Reference
Catalytic redox isomerization of allylic alcohols with rhodium and iridium complexes with ferrocene phosphine-thioether ligands
Titova, Ekaterina M.; Rahaman, S. M. Wahidur; Shubina, Elena S.; Poli, Rinaldo; Belkova, Natalia V.; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 376-380

Production Method 17

Reaction Conditions
1.1 Catalysts: Cesium carbonate ,  Ruthenium, dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][(phosphin… Solvents: Heptane ,  Water ;  rt; 30 min, 75 °C
Reference
Water-soluble ruthenium(II) catalysts [RuCl2(η6-arene){P(CH2OH)3}] for isomerization of allylic alcohols and alkyne hydration
Cadierno, Victorio; Crochet, Pascale; Garcia-Garrido, Sergio E.; Gimeno, Jose, Dalton Transactions, 2004, (21), 3635-3641

Production Method 18

Reaction Conditions
1.1 Catalysts: Ruthenium hydroxide (alumina-supported) Solvents: Toluene ;  3 h, 1 atm, 90 °C
Reference
Ruthenium hydroxide
Bhattarai, Deepak; Lee, Ju-hyeon; Keum, Gyochang, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-6

3-Pentanone Raw materials

3-Pentanone Preparation Products

3-Pentanone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:96-22-0)3-Pentanone
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(CAS:96-22-0)甲基丙酮
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(CAS:96-22-0)3 - pentanone
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atkchemica
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(CAS:96-22-0)3-Pentanone
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(CAS:96-22-0)3-Pentanone
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3-Pentanone Related Literature

Additional information on 3-Pentanone

Professional Introduction to 3-Pentanone (CAS No. 96-22-0)

3-Pentanone, with the chemical formula C₅H₁₀O, is a significant organic compound widely recognized in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 96-22-0, uniquely identifies it in scientific literature and industrial applications. This compound, classified as an aliphatic ketone, plays a crucial role in various synthetic processes and has garnered attention due to its versatile applications in modern chemistry.

The structure of 3-Pentanone consists of a five-carbon chain with a ketone functional group positioned at the third carbon atom. This structural configuration imparts unique reactivity and makes it a valuable intermediate in organic synthesis. The compound is typically characterized by its pale yellow liquid state at room temperature, with a distinctive sweet odor that is both recognizable and distinctive.

In recent years, 3-Pentanone has been extensively studied for its potential applications in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its role as a precursor in the production of various medicinal compounds underscores its importance in drug development. For instance, researchers have explored its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where it serves as a key intermediate in constructing complex molecular frameworks.

Moreover, the compound has found relevance in the field of biochemistry and molecular biology. Studies have demonstrated its application as a solvent and reagent in biochemical assays, facilitating the synthesis of complex biomolecules. The ability of 3-Pentanone to dissolve a wide range of organic compounds makes it an indispensable tool in laboratory settings where solubility is a critical factor.

Recent advancements in green chemistry have also highlighted the environmental benefits of using 3-Pentanone as an alternative solvent. Unlike traditional solvents that may pose environmental hazards, 3-Pentanone offers a more sustainable option with lower toxicity profiles. This aligns with the growing global emphasis on eco-friendly practices in chemical manufacturing and research.

The industrial production of 3-Pentanone is primarily achieved through catalytic processes that convert pentane or its derivatives into the desired ketone. These processes are optimized for efficiency and yield, ensuring that the compound meets the stringent requirements of both academic and industrial applications. The scalability of these production methods has made 3-Pentanone readily available for use in large-scale chemical syntheses.

From an analytical chemistry perspective, 3-Pentanone serves as an important standard for various spectroscopic techniques. Its well-characterized molecular structure allows researchers to calibrate instruments and validate methodologies used in drug discovery and environmental monitoring. The compound’s distinct spectral fingerprints make it an ideal reference point for ensuring accuracy and reliability in analytical results.

In conclusion, 3-Pentanone (CAS No. 96-22-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate, solvent, and reference standard underscores its significance in modern chemistry. As research continues to uncover new applications and sustainable practices involving this compound, its importance is expected to grow further, reinforcing its position as a cornerstone molecule in chemical and pharmaceutical innovation.

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